Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
Description
Structural Characterization of Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structural hierarchy. The complete name "this compound" indicates a piperazine ring system substituted at the 4-position with a 1-(3-bromophenyl)ethyl group and at the 1-position with a tert-butyl carboxylate moiety. The molecular formula C₁₇H₂₅BrN₂O₂ reveals the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 369.303 grams per mole.
The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CC(N1CCN(CC1)C(=O)OC(C)(C)C)C1=CC(Br)=CC=C1, which clearly delineates the connectivity pattern. This notation system demonstrates the attachment of the ethyl group bearing the 3-bromophenyl substituent to one nitrogen of the piperazine ring, while the other nitrogen bears the tert-butoxycarbonyl protecting group. The bromine atom occupies the meta position on the phenyl ring, creating a specific electronic and steric environment that influences the compound's overall properties.
The Chemical Abstracts Service registry number 1704082-61-0 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs. The systematic analysis of the molecular formula reveals several important structural features: the presence of the tert-butyl group contributes significantly to the molecular weight and provides steric bulk, the piperazine ring system offers conformational flexibility, and the 3-bromophenylethyl substituent introduces both electronic effects through the bromine atom and additional conformational degrees of freedom through the ethyl linker.
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic investigations of piperazine derivatives provide crucial insights into their three-dimensional molecular architecture and solid-state packing arrangements. Studies of structurally related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, have revealed that piperazine rings consistently adopt chair conformations with di-equatorial substitution patterns. The Cambridge Structural Database analysis indicates that among 51 compounds possessing an nitrogen-tert-butyl piperazine substructure, only 14 exhibit asymmetric substitution on the piperazine ring, highlighting the unique structural characteristics of compounds like this compound.
X-ray diffraction studies of related piperazine carboxylates demonstrate that the piperazine ring maintains its most stable chair conformation, as evidenced by bond angles approaching the ideal tetrahedral angle of 109.5 degrees. For instance, in similar structures, bond angles such as nitrogen-carbon-carbon range from 110.1 to 110.77 degrees, confirming the chair conformation. The hybridization states of the two nitrogen atoms in the piperazine ring differ significantly: one nitrogen exhibits sp³ hybridization with bond angle sums around 335.73 degrees, while the other shows sp² hybridization with bond angle sums of 360 degrees.
Crystallographic analysis of benzovesamicol analogs containing piperazine rings has shown that these compounds typically crystallize in monoclinic crystal systems with centrosymmetric space groups such as P2₁/c. The crystal packing is dominated by intermolecular oxygen-hydrogen···nitrogen hydrogen bonding interactions that link molecules along specific crystallographic directions. These studies reveal that the piperazine ring consistently maintains a chair conformation while cyclohexene rings in related structures assume half-chair conformations. The powder X-ray diffraction techniques have proven particularly valuable for confirming the success or failure of enantio-resolution attempts in related piperazine derivatives.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through both proton and carbon-13 spectral analysis. Characteristic chemical shift patterns for piperazine derivatives reveal distinct regions for different structural components. The tert-butyl group typically appears as a singlet around 1.41-1.48 parts per million in proton nuclear magnetic resonance spectra, integrating for nine protons. The piperazine ring protons generally appear as multiplets in the region of 2.18-3.39 parts per million, with the eight methylene protons often overlapping but distinguishable through careful analysis.
Aromatic proton signals for 3-bromophenyl substituted compounds typically appear in the range of 6.95-7.80 parts per million, with characteristic coupling patterns reflecting the meta-substitution pattern. For related 4-bromophenyl derivatives, the aromatic region shows an AA'BB' spin-spin coupling pattern indicative of para substitution, while 3-bromophenyl compounds exhibit more complex multipicity due to the meta substitution. The ethyl linker protons connecting the piperazine ring to the bromophenyl group contribute additional signals in the aliphatic region, typically appearing around 2.2-3.0 parts per million according to characteristic chemical shift tables.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tert-butyl carbon atoms appearing around 28.9 parts per million and the quaternary carbon around 189.5-192.8 parts per million. The carbonyl carbon of the carboxylate group typically resonates in the region of 150-160 parts per million. Aromatic carbon signals appear in the range of 121.5-134.9 parts per million, with the brominated carbon showing characteristic downfield shifts due to the electron-withdrawing effect of the bromine substituent. The piperazine ring carbons typically appear around 44.7-47.6 parts per million, providing clear evidence for the ring structure.
Infrared Spectroscopy and Functional Group Identification
Infrared spectroscopy serves as a powerful tool for functional group identification and structural confirmation of this compound. The characteristic absorption frequencies provide definitive evidence for the presence of specific functional groups within the molecule. The carbonyl stretch of the carboxylate ester typically appears as a strong absorption band in the region of 1765-1768 wavenumbers, which is characteristic of tert-butyl carboxylate functional groups. This frequency range is slightly higher than typical ester carbonyls due to the electron-withdrawing effect of the nitrogen atom alpha to the carbonyl group.
Aromatic carbon-hydrogen stretching vibrations appear in the region of 3105-3124 wavenumbers, providing evidence for the presence of the bromophenyl aromatic system. The aliphatic carbon-hydrogen stretching vibrations from the tert-butyl group, ethyl linker, and piperazine ring methylene groups contribute to a series of absorption bands in the 2872-2996 wavenumbers region. These overlapping bands can be differentiated through careful spectral analysis and comparison with reference compounds.
Carbon-carbon aromatic stretching vibrations typically appear around 1405-1412 wavenumbers, while carbon-bromine stretching vibrations contribute to characteristic absorption patterns in the fingerprint region below 1000 wavenumbers. The piperazine ring breathing modes and various deformation vibrations contribute to multiple absorption bands in the 708-812 wavenumbers region. The absence of broad oxygen-hydrogen stretching vibrations in the 3200-3600 wavenumbers region confirms the fully substituted nature of the piperazine nitrogens and the ester functionality.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 369/371, showing the characteristic bromine isotope pattern with peaks separated by two mass units and approximately equal intensity. This isotope pattern serves as a definitive identifier for bromine-containing compounds and confirms the presence of a single bromine atom in the molecule.
Characteristic fragmentation pathways include the loss of the tert-butyl group (57 mass units) to give a fragment at mass-to-charge ratio 312/314, and the loss of the entire tert-butoxycarbonyl group (100 mass units) to yield a fragment at mass-to-charge ratio 269/271. The base peak typically results from cleavage within the piperazine ring, similar to related compounds where the loss of C₂H₄N fragments (42 mass units) produces intense signals. For related 4-bromophenylpiperazine compounds, the base peak at mass-to-charge ratio 198 results from this type of fragmentation.
Additional characteristic fragments include ions containing the bromophenyl moiety, which appear as doublets due to the bromine isotope pattern. These fragments typically include the bromophenyl cation at mass-to-charge ratio 155/157 and various combinations with the ethyl linker. The piperazine ring contributes a characteristic fragment at mass-to-charge ratio 56, corresponding to C₃H₆N⁺, which serves as a diagnostic ion for piperazine-containing compounds. The fragmentation pattern also shows the characteristic loss of 79 mass units corresponding to bromine elimination from aromatic fragments, providing additional structural confirmation.
Properties
IUPAC Name |
tert-butyl 4-[1-(3-bromophenyl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13(14-6-5-7-15(18)12-14)19-8-10-20(11-9-19)16(21)22-17(2,3)4/h5-7,12-13H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQYLTXNWTXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Piperazine Protection
Piperazine is reacted with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or NaHCO₃) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form tert-butyl piperazine-1-carboxylate .
- Molar Ratio: Piperazine (1.0 eq), Boc₂O (1.1 eq)
- Temperature: 0°C → room temperature
- Time: 12–24 hours
- Yield: ~85–95%
Step 2: Alkylation with 1-(3-Bromophenyl)ethyl Bromide
The protected piperazine undergoes alkylation with 1-(3-bromophenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) and a polar aprotic solvent (e.g., DMF or acetonitrile).
- Molar Ratio: tert-butyl piperazine-1-carboxylate (1.0 eq), 1-(3-bromophenyl)ethyl bromide (1.2 eq)
- Temperature: 80–100°C (reflux)
- Time: 6–12 hours
- Yield: ~70–80%
Key Reaction Optimization Parameters
| Parameter | Impact on Yield/Selectivity |
|---|---|
| Base Selection | K₂CO₃ improves selectivity for mono-alkylation vs. NaH (risk of over-alkylation). |
| Solvent Choice | DMF enhances solubility of intermediates but may require higher temperatures. |
| Catalyst | KI (10 mol%) can accelerate alkylation via halogen exchange (Finkelstein reaction). |
Purification and Characterization
- Purification:
- Liquid-Liquid Extraction: Use ethyl acetate/water to remove unreacted starting materials.
- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient).
- Characterization:
- ¹H/¹³C NMR: Confirm substitution pattern (e.g., tert-butyl singlet at δ 1.4 ppm, piperazine protons at δ 3.0–3.5 ppm).
- MS (ESI+): Expected [M+H]⁺ = 397.2 (C₁₈H₂₆BrN₂O₂).
Challenges and Mitigation
| Challenge | Solution |
|---|---|
| Di-Alkylation | Use excess piperazine derivative (1.5 eq) to favor mono-alkylation. |
| Steric Hindrance | Prolong reaction time (up to 24 hours) for complete conversion. |
| Bromine Stability | Conduct reactions under inert atmosphere (N₂/Ar) to prevent debromination. |
Scalability Considerations
Industrial-scale synthesis would likely employ:
- Continuous Flow Reactors: For precise temperature control and reduced side reactions.
- Crystallization: Tert-butyl esters often crystallize readily from hexane/ethyl acetate mixtures.
Data Table: Comparative Reaction Conditions
| Parameter | Lab-Scale (Batch) | Industrial (Flow) |
|---|---|---|
| Temperature | 80°C | 100°C |
| Reaction Time | 12 hours | 2 hours |
| Yield | 75% | 88% |
| Purity (HPLC) | 95% | 99% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of piperazine derivatives’ biological activities, including their potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using ChemDraw.
Biological Activity
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₁₈BrN₂O₂
- Molecular Weight : 328.22 g/mol
- CAS Number : 655225-02-8
- Structure : The compound features a piperazine core substituted with a tert-butyl group and a 3-bromophenyl moiety, which is crucial for its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with brominated phenyl groups can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 5.2 |
| Compound B | MCF-7 (Breast Cancer) | 3.8 |
| This compound | A549 (Lung Cancer) | TBD |
The proposed mechanisms of action for this compound include:
- Inhibition of Tumor Growth : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Compounds like this one may inhibit specific kinases or transcription factors involved in tumorigenesis.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also possess neuropharmacological properties. It could act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the bromine atom on the phenyl ring significantly enhances the compound's biological activity. The following modifications have been explored:
- Bromination : Increases lipophilicity and receptor binding affinity.
- Alkyl Substituents : Variations in the tert-butyl group can alter pharmacokinetic properties.
Study 1: Antitumor Activity Assessment
A study conducted by researchers evaluated the antitumor efficacy of various piperazine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with significant effects observed at concentrations below 10 µM.
Study 2: Neuropharmacological Evaluation
Another research project investigated the neuropharmacological profile of compounds related to piperazine derivatives. The findings suggested that these compounds could modulate serotonin and dopamine pathways, indicating potential use in treating mood disorders.
Q & A
Q. Analytical Validation :
- NMR : H and C NMR confirm regioselectivity and substituent integration (e.g., tert-butyl singlet at ~1.4 ppm, bromophenyl aromatic protons at 7.2–7.5 ppm) .
- HPLC : Purity >97% achieved using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₆BrN₂O₂: 405.11) .
(Advanced) How can reaction conditions be optimized to address low yields during the alkylation step?
Methodological Answer:
Common issues include steric hindrance from the 3-bromophenyl group and competing side reactions. Optimization strategies:
- Solvent Selection : Replace polar aprotic solvents (DMF) with THF or toluene to improve nucleophilicity .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize elimination byproducts .
- Catalysis : Add catalytic KI (10 mol%) to enhance bromide leaving-group activation .
- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to piperazine derivative to ensure complete reaction .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 25°C, no KI | 45 | 85 | |
| THF, 0°C, 10% KI | 78 | 93 |
(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- H NMR :
- C NMR :
- Boc carbonyl at δ 155–160 ppm.
- Brominated aromatic carbons at δ 120–135 ppm .
- FT-IR :
- C=O stretch (Boc) at ~1680–1700 cm⁻¹.
- C-Br stretch at ~560–600 cm⁻¹ .
(Advanced) How can discrepancies in reported biological activity (e.g., receptor binding vs. cytotoxicity) be systematically investigated?
Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Resolve via:
Assay Standardization :
- Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., haloperidol for dopamine receptor binding) .
- Validate purity with HPLC-MS to exclude byproduct interference .
Dose-Response Analysis :
Off-Target Screening :
- Perform kinase profiling or GPCR panels to identify unintended interactions .
Q. Example Data Conflict :
| Study | IC₅₀ (Dopamine D2) | IC₅₀ (Cytotoxicity) | Purity (%) |
|---|---|---|---|
| A | 15 nM | >100 µM | 99 |
| B | 120 nM | 50 µM | 92 |
Resolution: Study B’s lower purity (92%) suggests cytotoxic byproducts (e.g., de-Boc derivatives) skew results .
(Advanced) What structure-activity relationship (SAR) insights guide the design of analogs with enhanced pharmacokinetic properties?
Methodological Answer:
Key modifications and their effects:
- Piperazine Substituents :
- Boc Group Replacement :
- Substitute with acetyl or sulfonyl groups to alter plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
